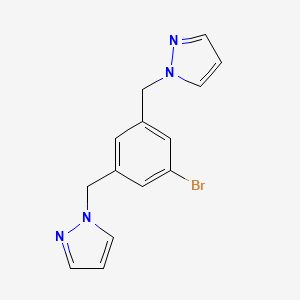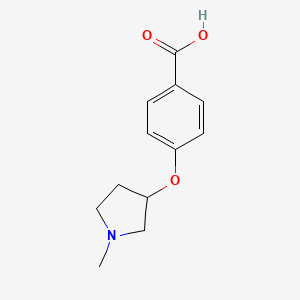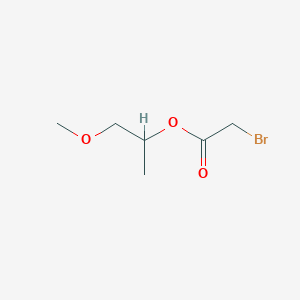
1,2-Dimethyl-3-(1-phenylethenyl)-1h-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-3-(1-phenylethenyl)-1h-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a phenylethenyl group attached to the indole core, which can influence its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-3-(1-phenylethenyl)-1h-indole can be synthesized through various organic synthesis methods. One common approach involves the reaction of 1,2-dimethylindole with phenylacetylene under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out in an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions: 1,2-Dimethyl-3-(1-phenylethenyl)-1h-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Halogenated or sulfonylated derivatives.
科学的研究の応用
1,2-Dimethyl-3-(1-phenylethenyl)-1h-indole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-dimethyl-3-(1-phenylethenyl)-1h-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
1,2-Dimethyl-3-(1-phenylethenyl)-1h-indole can be compared with other similar compounds, such as:
1,2-Dimethylindole: Lacks the phenylethenyl group, resulting in different chemical and biological properties.
3-Phenylindole: Contains a phenyl group instead of a phenylethenyl group, leading to variations in reactivity and biological activity.
1-Methyl-3-(1-phenylethenyl)-1h-indole: Similar structure but with a different substitution pattern, affecting its overall properties.
特性
CAS番号 |
94004-12-3 |
|---|---|
分子式 |
C18H17N |
分子量 |
247.3 g/mol |
IUPAC名 |
1,2-dimethyl-3-(1-phenylethenyl)indole |
InChI |
InChI=1S/C18H17N/c1-13(15-9-5-4-6-10-15)18-14(2)19(3)17-12-8-7-11-16(17)18/h4-12H,1H2,2-3H3 |
InChIキー |
CTPVRQNQBASQOF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid](/img/structure/B13986577.png)


![2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid](/img/structure/B13986601.png)









